Cisplatin

Descripción general

Descripción

Synthesis Analysis

Syntheses of cisplatin start from potassium tetrachloroplatinate. Several procedures are available. One obstacle is the facile formation of Magnus’s green salt (MGS), which has the same empirical formula as cisplatin. The traditional way to avoid MGS involves the conversion of K2PtCl4 to K2PtI4 .Molecular Structure Analysis

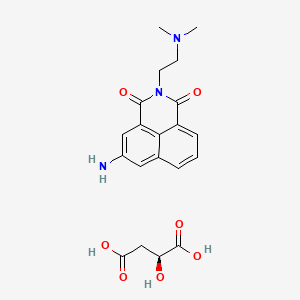

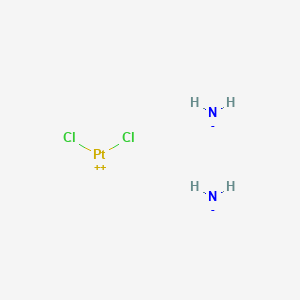

Cisplatin is a tiny molecule, composed of a platinum ion surrounded by four ligands arranged in a square. If you choose two amines and two chlorides as ligands, there are two ways to arrange them around the platinum ion .Chemical Reactions Analysis

Cisplatin inhibits DNA synthesis by the formation of DNA cross-links; denatures the double helix; covalently binds to DNA bases and disrupts DNA function .Physical And Chemical Properties Analysis

The physical and chemical stability of cisplatin is summarised in Table 1. Both 0.1 mg/ml. and 0.4 mg/ml. infusions, with or without the added electrolyte supplements, were chemically stable over 28 days at 250C, with the cisplatin concentration remaining within acceptance limits of 95—105% of the initial concentration .Aplicaciones Científicas De Investigación

- With the increasing availability of new cytotoxic agents, investigators have tried a wide range of cisplatin-based combination chemotherapy regimens in clinical trials of OSCC, such as cisplatin plus 5-fluorouracil (PF) combination, cisplatin plus paclitaxel (PP) combination, and docetaxel, cisplatin plus 5-FU (TPF) combination .

- Cisplatin resistance is a major challenge in clinical cancer therapy. Research is being conducted to unravel the intricate mechanisms underpinning cisplatin resistance and to uncover novel strategies to overcome this barrier .

- Platinum complexes, including cisplatin, are clinically used as adjuvant therapy of cancers aiming to induce tumor cell death .

- Researchers are using the knowledge gained from cisplatin research to look for cisplatin analogs that will form even better drug–DNA–protein complexes .

- Platinum-based anticancer drugs, including cisplatin, carboplatin, oxaliplatin, nedaplatin, and lobaplatin, are heavily applied in chemotherapy regimens .

Combination Chemotherapy Regimens

Overcoming Cisplatin Resistance

Adjuvant Therapy

Research for Better Drug-DNA-Protein Complexes

Platinum-Based Anticancer Drugs

Reducing Cisplatin Toxicity with Nimodipine

Safety And Hazards

Cisplatin can affect your nervous system, increase your risk of bleeding or infection, or harm your kidneys. Call your doctor if you have a fever, mouth sores, cough, sore throat, unusual bleeding or bruising, hearing problems, numbness or tingling in your hands or feet, little or no urinating, swelling or rapid weight gain, or shortness of breath .

Direcciones Futuras

Propiedades

IUPAC Name |

azanide;dichloroplatinum(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H2N.Pt/h2*1H;2*1H2;/q;;2*-1;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLATGHUWYMOKM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].Cl[Pt+2]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cisplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Azanide; dichloroplatinum(2+) | |

CAS RN |

15663-27-1 | |

| Record name | Cisplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | Cisplatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.